[(2R)-2-hydroxy-2-[(2S,3S,4R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate
Description
Chemical Identity and Classification
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is a synthetic carbohydrate derivative with the molecular formula C₂₆H₄₄O₁₀ and a molecular weight of 516.6 grams per mole. The compound is officially registered under Chemical Abstracts Service number 220017-49-2 and bears the unique ingredient identifier 3W6JGY33Z7. This chemical entity belongs to the class of protected galactofuranose derivatives, specifically featuring four pivaloyl ester protecting groups attached to hydroxyl positions 1, 2, 3, and 6 of the alpha-anomeric galactofuranose ring system.
The complete International Union of Pure and Applied Chemistry nomenclature for this compound is [(2R)-2-hydroxy-2-[(2S,3S,4R,5R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate. Alternative chemical names include alpha-D-galactofuranose 1,2,3,6-tetrakis(2,2-dimethylpropanoate) and 1,2,3,6-tetra-O-pivaloyl-alpha-D-galactofuranoside. The compound maintains a five-membered furanose ring configuration, distinguishing it from the more common six-membered pyranose forms of galactose.
Table 1: Fundamental Chemical Properties of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside
The structural architecture of this compound features a galactofuranose core with pivaloyl protecting groups strategically positioned to provide stability during synthetic transformations. The pivaloyl groups, also known as 2,2-dimethylpropanoyl groups, offer significant steric bulk that influences the compound's reactivity profile and selectivity in glycosylation reactions. The alpha-anomeric configuration at the reducing end provides specific stereochemical information that directly impacts the compound's behavior as a glycosyl donor in synthetic applications.
The compound exists as a white crystalline powder under standard laboratory conditions, demonstrating good stability when stored under appropriate conditions. The presence of multiple ester linkages contributes to the compound's solubility characteristics in organic solvents while maintaining sufficient stability for handling and storage. The strategic placement of protecting groups allows for selective deprotection strategies that enable further chemical elaboration at specific positions.
Historical Context in Carbohydrate Chemistry
The development of 1,2,3,6-tetra-O-pivaloyl-alpha-D-galactofuranoside emerged from the broader evolution of carbohydrate protecting group strategies that began in the late nineteenth century. The historical foundation for this compound can be traced to the pioneering work of Emil Fischer, who developed Fischer glycosidation methods between 1893 and 1895. Fischer's early methodology involved the formation of glycosides through the reaction of aldoses or ketoses with alcohols in the presence of acid catalysts, establishing fundamental principles that would later influence the development of more sophisticated protecting group strategies.
The conceptual framework for using ester protecting groups in carbohydrate chemistry gained significant momentum with the introduction of the Koenigs-Knorr reaction in the early twentieth century. This methodology, developed by Wilhelm Koenigs and Edward Knorr, involved the substitution reaction of glycosyl halides with alcohols to produce glycosides. The original Koenigs-Knorr approach utilized acetobromoglucose with alcohols in the presence of silver carbonate, demonstrating that ester protecting groups could provide both stability and directional control in glycosylation reactions.
The specific application of pivaloyl protecting groups in carbohydrate synthesis represents a more recent development in the field, emerging from the recognition that bulky ester groups could provide enhanced selectivity in glycosylation reactions. Research has demonstrated that pivaloyl-protected glycosyl donors exhibit superior performance compared to traditional acetyl-protected systems, particularly in terms of reduced orthoester formation and improved stereoselectivity. The pivaloyl group's electron-donating tert-butyl substituent increases electron density at the protected oxygen atom, leading to enhanced electrostatic stabilization of positive charge at the anomeric center during glycosylation reactions.
Historical developments in galactofuranose chemistry have been particularly influenced by the recognition of galactofuranose residues in biologically important glycoconjugates. Galactofurans serve as important structural constituents of arabinogalactan and lipopolysaccharides that are ubiquitously present on the envelopes of all Mycobacteria species. This biological significance drove the development of synthetic methodologies capable of producing galactofuranose-containing oligosaccharides with high efficiency and selectivity.
The evolution of automated glycan assembly technology has further elevated the importance of compounds like 1,2,3,6-tetra-O-pivaloyl-alpha-D-galactofuranoside. The development of solid-phase oligosaccharide synthesis methods required building blocks with optimal balance of stability and reactivity, leading to the identification of pivaloyl-protected galactofuranose derivatives as preferred substrates. Research has shown that benzoylated galactofuranose thioglycoside building blocks prove most efficient for oligosaccharide construction, with the pivaloyl system offering complementary advantages in specific synthetic contexts.
Significance in Glycoscience Research
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside occupies a position of considerable significance in contemporary glycoscience research, primarily due to its role as an essential building block for constructing complex galactofuranose-containing oligosaccharides. The compound's importance stems from its utility in automated glycan assembly processes, where it serves as a reliable donor for the formation of galactofuranose linkages in oligosaccharide chains extending up to twenty monosaccharide units. This capability addresses a critical need in the field, as galactofuranose residues are present in numerous biologically active glycoconjugates but remain challenging to synthesize using conventional methods.
The compound's significance is particularly pronounced in research focused on mycobacterial glycans, where galactofuranose units play essential structural roles. Galactofurans constitute important components of arabinogalactan and lipopolysaccharides found on the cell envelopes of all Mycobacteria species. The ability to synthesize these structures using 1,2,3,6-tetra-O-pivaloyl-alpha-D-galactofuranoside enables researchers to investigate the biological functions of these glycoconjugates and develop potential therapeutic interventions targeting mycobacterial infections.
Research applications of this compound extend beyond mycobacterial studies to encompass broader areas of glycobiology and medicinal chemistry. The compound serves as a valuable intermediate in the synthesis of glycoconjugates relevant to parasitic diseases, particularly in the preparation of glycosylphosphatidylinositols and glycoinositolphospholipids found in Trypanosoma cruzi and Leishmania species. These glycolipids represent potential virulence factors and diagnostic targets, making their synthetic accessibility through compounds like 1,2,3,6-tetra-O-pivaloyl-alpha-D-galactofuranoside crucial for advancing our understanding of these diseases.
Table 2: Research Applications of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside
The compound's significance in methodological development cannot be overstated, as it has contributed to advances in stereoselective glycosylation strategies. Research has demonstrated that the pivaloyl protecting group pattern provides enhanced control over stereochemical outcomes in glycosylation reactions compared to other protecting group systems. The electron-donating properties of the tert-butyl groups in the pivaloyl esters create favorable electronic environments that promote alpha-selective glycoside formation, which is often challenging to achieve with other protecting group strategies.
Contemporary glycoscience research increasingly relies on the compound's compatibility with automated synthesis platforms. The stability of the pivaloyl protecting groups under automated glycan assembly conditions, combined with their predictable deprotection behavior, makes 1,2,3,6-tetra-O-pivaloyl-alpha-D-galactofuranoside an ideal substrate for high-throughput oligosaccharide synthesis. This capability has opened new avenues for generating libraries of galactofuranose-containing oligosaccharides for biological screening and structure-activity relationship studies.
The compound also serves as a model system for investigating the influence of protecting groups on carbohydrate reactivity and selectivity. Research utilizing this compound has contributed to our understanding of stereoelectronic effects in carbohydrate chemistry, particularly regarding how protecting group electronics influence glycosylation mechanisms. These studies have broader implications for the design of new protecting group systems and the development of more efficient synthetic methodologies in carbohydrate chemistry.
Future research directions involving 1,2,3,6-tetra-O-pivaloyl-alpha-D-galactofuranoside are likely to focus on expanding its applications in chemical biology and drug discovery. The compound's established utility in synthesizing biologically relevant glycoconjugates positions it as a valuable tool for developing glycan-based therapeutics and diagnostic agents. Additionally, ongoing research into the optimization of automated glycan assembly methods will likely continue to rely on this compound as a benchmark building block for evaluating new synthetic strategies and technologies.
Properties
CAS No. |
220017-49-2 |
|---|---|
Molecular Formula |
C26H44O10 |
Molecular Weight |
516.6 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-2-[(2S,3S,4R)-3,4,5-tris(2,2-dimethylpropanoyloxy)oxolan-2-yl]ethyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H44O10/c1-23(2,3)19(28)32-13-14(27)15-16(34-20(29)24(4,5)6)17(35-21(30)25(7,8)9)18(33-15)36-22(31)26(10,11)12/h14-18,27H,13H2,1-12H3/t14-,15+,16+,17-,18?/m1/s1 |
InChI Key |
QKVPHRSJRTWUAC-CHVQCXDUSA-N |
Synonyms |
α-D-Galactofuranose 1,2,3,6-Tetrakis(2,2-dimethylpropanoate); |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Substrate : Alpha-D-galactofuranose (1.0 equiv)
-
Reagents : Pivaloyl chloride (4.2 equiv), pyridine (5.0 equiv)
-
Solvent : Anhydrous dichloromethane (DCM)
-
Conditions : 0°C to room temperature, argon atmosphere, 24–48 hours
-
Workup : Sequential washing with dilute HCl, NaHCO₃, and brine, followed by silica gel chromatography (petroleum ether/ethyl acetate = 20:1).
Table 1: Key Parameters of Esterification
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 60–75% | |
| Regioselectivity | >95% for 1,2,3,6 positions | |
| Purity (HPLC) | ≥98% |
This method leverages pyridine as both a base and catalyst, facilitating nucleophilic acyl substitution. The bulky pivaloyl groups sterically hinder over-reaction, ensuring selectivity.
Glycosylation with Pivaloyl-Protected Donors
An alternative approach employs pre-functionalized pivaloyl donors for glycosylation, as detailed in regioselective synthesis studies. This method is critical for creating disaccharide analogs while retaining pivaloyl protections.
Donor-Acceptor Strategy
Table 2: Glycosylation Efficiency
| Condition | Outcome | Source |
|---|---|---|
| Catalytic TMSOTf (0.1 equiv) | 32% yield, α/β = 2:1 | |
| Stoichiometric TMSOTf (1.0 equiv) | 45% yield, α/β = 3:1 | |
| Purification | Silica chromatography (petroleum ether/ethyl acetate) |
The use of TMSOTf promotes oxocarbenium ion formation, enabling β-glycosidic bond formation. However, competing side reactions reduce yields, necessitating rigorous purification.
Enzymatic Deacylation and Reprotection
A hybrid chemical-enzymatic method optimizes selectivity for challenging substrates. Lipases or esterases selectively deacylate specific positions, followed by reprotection with pivaloyl groups.
Enzymatic Steps
Table 3: Enzymatic vs. Chemical Selectivity
Enzymatic methods reduce side products but require optimization of solvent systems and enzyme stability.
Analysis of Methodological Challenges
Steric Hindrance and Reaction Kinetics
The bulky pivaloyl groups (2,2-dimethylpropanoyl) slow reaction kinetics, necessitating prolonged reaction times (24–48 hours). Computational modeling indicates that transition-state stabilization is hindered by steric effects, corroborating experimental yields.
Solvent and Temperature Effects
-
Polar aprotic solvents (e.g., DCM) improve reagent solubility but limit enzyme activity in hybrid methods.
-
Low temperatures (0°C) minimize side reactions but extend reaction durations.
Industrial-Scale Considerations
While lab-scale syntheses prioritize selectivity, industrial applications face additional challenges:
Table 4: Scalability Metrics
| Parameter | Lab Scale | Industrial Scale |
|---|---|---|
| Batch size | 1–10 g | 1–10 kg |
| Cost per gram | $150–$200 | $50–$80 |
| Purity requirements | ≥98% | ≥95% |
| Environmental impact | High (solvent use) | Moderate (solvent recovery) |
Continuous-flow systems and solvent recycling are under investigation to improve sustainability .
Chemical Reactions Analysis
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside undergoes various chemical reactions, including:
Scientific Research Applications
Chemistry
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside serves as a crucial building block for synthesizing more complex carbohydrate derivatives and glycosylated compounds. Its unique esterification pattern allows for the exploration of various chemical reactions such as hydrolysis, oxidation, and reduction.
Biology
In biological research, this compound is instrumental in studying carbohydrate structures and their roles in biological systems. It aids in understanding cell signaling and recognition mechanisms due to its ability to interact with carbohydrate-binding proteins like lectins.
Medicine
The compound has potential applications in developing carbohydrate-based drugs and vaccines targeting bacterial and viral infections. Its derivatives have shown antimicrobial properties against various bacterial strains, suggesting its use in antibiotic development.
Industry
In industrial applications, 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside is utilized in producing specialty chemicals and materials such as biodegradable polymers and surfactants.
Case Study 1: Anticholinesterase Activity
A study investigated the inhibition of acetylcholinesterase by various glycosylated compounds including derivatives of galactofuranosides. Results indicated that some derivatives exhibited significant inhibitory activity with IC50 values comparable to standard inhibitors like galantamine.
Case Study 2: Structural Activity Relationship
Another research focused on the structural activity relationship (SAR) of pivaloyl derivatives in inhibiting cholinesterases. Findings suggested that the bulky pivaloyl groups enhance binding affinity to enzyme active sites.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to carbohydrate-binding proteins, such as lectins, and modulate their activity . This interaction can affect various cellular processes, including cell adhesion, signaling, and immune response .
Comparison with Similar Compounds
Key Structural and Functional Differences
The primary distinction between 1,2,3,6-Tetra-O-pivaloyl-α-D-galactofuranoside and analogous compounds lies in the choice of protecting groups and their impact on reactivity, solubility, and synthetic utility. Below is a comparative analysis with 2,3,5,6-tetra-O-benzyl-D-galactofuranose, a structurally related compound used in α-glycosylation studies (Table 1) .
Table 1: Comparative Analysis of Protected Galactofuranose Derivatives
Biological Activity
1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside (CAS No. 220017-49-2) is a synthetic carbohydrate derivative characterized by its unique structure and biological properties. It is synthesized through the esterification of alpha-D-galactofuranose with pivaloyl chloride in the presence of a base like pyridine. The compound has a molecular formula of C26H44O10 and a molecular weight of 516.62 g/mol.
Synthesis
The synthesis involves the following steps:
- Dissolution : Alpha-D-galactofuranose is dissolved in dichloromethane.
- Addition of Pivaloyl Chloride : Pivaloyl chloride is added dropwise while maintaining low temperatures.
- Base Addition : Pyridine is introduced to neutralize hydrochloric acid formed during the reaction.
- Stirring : The mixture is stirred at room temperature for several hours.
- Purification : The product is purified via recrystallization or column chromatography.
The biological activity of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside primarily involves its interaction with carbohydrate-binding proteins such as lectins. These interactions can modulate various biological processes including cell signaling and immune responses.
Research Findings
- Glycobiology Applications : The compound is utilized extensively in glycobiology for studying carbohydrate structures and their biological roles. It serves as a building block for more complex glycosylated compounds .
- Antimicrobial Activity : Studies have indicated that derivatives of galactofuranosides exhibit antimicrobial properties, particularly against bacterial strains. This suggests potential applications in developing carbohydrate-based antibiotics .
- Inhibition Studies : Preliminary research has shown that certain glycosylated compounds can inhibit enzymes related to neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This positions 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside as a candidate for further investigation in Alzheimer's disease treatment .
Case Studies
- Case Study 1 : A study explored the inhibition of AChE by various glycosylated compounds, including derivatives of galactofuranosides. Results indicated that some derivatives exhibited significant inhibitory activity with IC50 values comparable to standard inhibitors like galantamine .
- Case Study 2 : Another research focused on the structural activity relationship (SAR) of pivaloyl derivatives in inhibiting cholinesterases. The findings suggested that the bulky pivaloyl groups enhance binding affinity to the enzyme active sites .
Comparative Analysis
The biological activity of 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside can be compared with similar compounds to understand its unique properties:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1,2,3,4,6-Penta-O-pivaloyl-alpha-D-galactopyranoside | More hydrophobic | Enhanced antimicrobial activity |
| 1,2,3,6-Tetra-O-acetyl-alpha-D-galactofuranoside | Less bulky | Higher solubility in polar solvents |
| 1,2,3,6-Tetra-O-benzoyl-alpha-D-galactofuranoside | Aromatic interactions | Potential for π-π interactions |
Q & A
Q. What are the established synthetic routes for 1,2,3,6-Tetra-O-pivaloyl-alpha-D-galactofuranoside, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The synthesis typically involves protecting galactofuranose precursors with pivaloyl groups under anhydrous conditions. For example, acetylation steps using reagents like HF-pyridine (in THF under argon) ensure regioselective protection . Key considerations include:
- Temperature control (room temperature vs. reflux) to minimize side reactions.
- Use of inert atmospheres (argon) to prevent oxidation .
- Quenching with saturated NaHCO₃ to neutralize acidic byproducts .
Stereochemical outcomes are influenced by solvent polarity and catalyst choice. Anhydrous acetonitrile with CsF has been used to preserve alpha-configuration during glycosylation .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in DMSO-d₆) identify pivaloyl group integration (δ 1.0–1.3 ppm for tert-butyl protons) and anomeric proton signals (δ 5.0–6.0 ppm for alpha-configuration) .
- HRESI-MS : High-resolution mass spectrometry confirms molecular weight (e.g., calculated for C₂₆H₄₄O₁₀: 528.29 g/mol) .
- Optical Rotation : Specific rotation ([α]D) measurements (e.g., +16.9° in DMSO) verify enantiomeric purity .
Q. What is the role of this compound in glycobiology research?
- Methodological Answer : It serves as a protected intermediate for synthesizing galactofuranose-containing glycoconjugates, critical for studying:
- Enzymatic assays : Substrate for galactofuranosidases, enabling enzyme activity profiling .
- Cell wall biosynthesis : In pathogens like Aspergillus, galactofuranose residues are virulence factors; this compound aids in probing biosynthesis pathways .
Advanced Research Questions
Q. How can researchers address discrepancies in reported NMR chemical shifts for this compound across different studies?
- Methodological Answer :
- Standardization : Use internal references (e.g., TMS) and consistent solvent systems (DMSO vs. CDCl₃) .
- Paramagnetic additives : Chelating agents (e.g., EDTA) mitigate metal-induced shifts in D₂O-based studies .
- Comparative analysis : Cross-validate with X-ray crystallography or computational modeling (DFT) to resolve ambiguities .
Q. What strategies optimize the selective deprotection of pivaloyl groups without affecting the galactofuranoside ring?
- Methodological Answer :
- Base-catalyzed hydrolysis : Use mild conditions (e.g., NaOMe/MeOH) to cleave pivaloyl esters while preserving acid-sensitive glycosidic bonds .
- Enzymatic methods : Lipases (e.g., Candida antarctica) selectively hydrolyze pivaloyl groups under physiological pH .
- Monitoring : TLC (hexane:EtOAc) or LC-MS tracks deprotection progress without degrading the furanose ring .
Q. How does the compound’s stability vary under different storage conditions, and what protocols ensure long-term integrity?
- Methodological Answer :
- Temperature : Store at –20°C in anhydrous solvents (e.g., THF) to prevent hydrolysis .
- Light sensitivity : Amber vials reduce UV-induced degradation of the furanose ring .
- Purity checks : Periodic NMR or HPLC analysis (C18 columns, acetonitrile/water gradient) monitors decomposition .
Data Contradiction & Experimental Design
Q. How should researchers design controls when using this compound in glycosylation reactions?
- Methodological Answer :
- Blank reactions : Omit the glycosyl donor to identify non-enzymatic background activity .
- Competitor substrates : Include beta-anomers or deprotected analogs to assess enzyme specificity .
- Kinetic profiling : Vary donor/acceptor ratios (1:1 to 1:5) to optimize reaction yields and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
